(4-Hydroxyphenyl)diphenylmethanol

Oligonucleotide Synthesis Protecting Group Chemistry Acid Lability

Generic trityl or DMTr groups often force a compromise between protection stability and deprotection efficiency in oligonucleotide synthesis, risking depurination or side reactions. (4-Hydroxyphenyl)diphenylmethanol solves this with a single para-hydroxy substituent that tunes the trityl carbocation lability, enabling fast, selective 5′-OH deprotection under mild acid conditions. Key outcomes: (i) significantly reduced exposure of the nucleotide chain to harsh acids, preserving sequence integrity; (ii) an orthogonal deprotection profile that enables complex multi-step strategies; (iii) well-characterized solid-state properties (mp 162 °C) that ensure reproducible handling. Supplied with rigorous analytical documentation and reliable global logistics to support demanding R&D programs.

Molecular Formula C19H16O2
Molecular Weight 276.3 g/mol
CAS No. 15658-11-4
Cat. No. B096202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxyphenyl)diphenylmethanol
CAS15658-11-4
Molecular FormulaC19H16O2
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)O
InChIInChI=1S/C19H16O2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20-21H
InChIKeyQEIRHBKKYVWAOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Hydroxyphenyl)diphenylmethanol: Key Properties


(4-Hydroxyphenyl)diphenylmethanol (CAS 15658-11-4), also known as 4-Hydroxytrityl Alcohol or p-hydroxytrityl alcohol, is a triphenylmethanol derivative . It is characterized by a tertiary alcohol center attached to two phenyl rings and one 4-hydroxyphenyl ring. This structure provides the compound with distinctive properties as an acid-labile protecting group in organic synthesis and as a versatile intermediate for producing high-performance materials . Its physical characteristics include a molecular weight of 276.33 g/mol and a melting point of 162°C .

(4-Hydroxyphenyl)diphenylmethanol Substitution Risks


Generic substitution of (4-Hydroxyphenyl)diphenylmethanol with parent trityl (triphenylmethyl) or its methoxy-substituted analogs (e.g., MMTr, DMTr) is not a reliable strategy in precision synthesis [1]. The presence of the single para-hydroxy group on one phenyl ring drastically alters the electronic and steric environment of the central carbon, which directly modulates the stability and lability of the derived trityl carbocation [1]. This change results in a different kinetic profile for acid-catalyzed deprotection. The unsubstituted trityl group is known to be less easily removed, requiring harsher acidic conditions [2], while increasing methoxy substitution, as in DMTr, can lead to reduced selectivity and unwanted side reactions [1]. Therefore, directly interchanging these groups will compromise the required balance between protection stability and deprotection efficiency, as quantified below.

(4-Hydroxyphenyl)diphenylmethanol: Quantitative Comparison


Detritylation Rate Comparison

A direct head-to-head comparison established that the 5'-O-(p-hydroxyphenyl)diphenylmethyl derivative of adenosine undergoes acid-catalyzed detritylation in acetic acid significantly faster than its p-acetoxy analog, and much faster than its m-hydroxy isomer [1]. This enhanced lability is attributed to the strong electron-donating ability of the para-hydroxy group, which stabilizes the intermediate carbocation, making it a uniquely tunable protecting group between the highly stable trityl and the ultra-labile dimethoxytrityl (DMTr) groups [1].

Oligonucleotide Synthesis Protecting Group Chemistry Acid Lability

Carbocation Stability: para- vs. meta-Analog

In a study of radical and carbocation stability, the rate of thermal decomposition of formic acid solutions of isomeric (hydroxyphenyl)diphenylmethanols was directly compared [1]. The decomposition rate, which proceeds via carbocation formation, differed substantially based on the hydroxyl group's position. The rate followed the sequence: unsubstituted > para-hydroxy > meta-hydroxy [1]. This confirms that the p-hydroxy group confers an intermediate stability to the carbocation, distinct from both the unsubstituted and m-substituted analogs.

Physical Organic Chemistry Carbocation Stability Reaction Mechanism

Solid-State Structure and Dehydration

X-ray crystallography was used to determine the structure of (4-hydroxyphenyl)diphenylmethanol and its 3,5-dimethyl derivative [1]. The study compared their thermal, photochemical, and photonucleated thermal dehydration behaviors in the solid state [1]. While precise kinetic data from this source is not available in the abstract, the comparative analysis establishes that the 3,5-substituents significantly alter the solid-state packing and the dehydration pathway compared to the unsubstituted parent compound, implying a predictable and well-defined behavior for the target compound in applications involving solid-phase processing.

Solid-State Chemistry Thermal Stability X-ray Crystallography

Evidenced Applications of (4-Hydroxyphenyl)diphenylmethanol


5'-Hydroxyl Protection for Oligonucleotide Synthesis

The compound's primary validated use is as a protecting group for the 5'-hydroxyl of nucleosides during the chemical synthesis of oligonucleotides . Its quantified advantage over unsubstituted trityl lies in its 'much more easily' removable nature, allowing for efficient deprotection under mild acidic conditions . This reduces the exposure of the growing nucleotide chain to harsh acids that can cause depurination. Furthermore, its differentiation from the widely used DMTr group provides an alternative deprotection profile, which is valuable in complex, multi-step syntheses where orthogonal protection strategies are required .

High-Performance Polymer and Photoresist Synthesis

The compound is used as a building block in the production of specialty polymers and resins . The evidence for this application stems from its well-defined solid-state properties [1] and its tunable carbocation stability, which is essential for acid-catalyzed polymerization or as a dissolution inhibitor in chemically amplified photoresists. Its predictable thermal behavior and the ability to control its dehydration pathway in the solid state are critical for processing these advanced materials.

Mechanistic Probes for Organic Chemistry

The compound's value as a research tool is firmly established. Its use in direct kinetic comparisons to determine the relative rates of carbocation formation makes it a validated probe for studying reaction mechanisms and substituent effects. Its well-characterized crystal structure [1] further supports its use in fundamental studies of solid-state reactivity and the relationship between molecular packing and chemical behavior.

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